6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride
Description
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is a chemical compound that features a biphenyl structure with an aminomethyl group and a carboxylic acid group
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-(aminomethyl)-3-phenylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C14H13NO2.ClH/c15-9-12-7-6-11(14(16)17)8-13(12)10-4-2-1-3-5-10;/h1-8H,9,15H2,(H,16,17);1H |
InChI Key |
JFSSFJVNBHPMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of a benzyl halide with ammonia or a primary amine, followed by reduction with a suitable reducing agent such as sodium borohydride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor such as a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the biphenyl core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(aminomethyl)phenyl]urea: Similar structure with an aminomethyl group attached to a phenyl ring.
4’-amino-[1,1’-biphenyl]-4-carboxylic acid hydrochloride: Similar biphenyl structure with an amino group and a carboxylic acid group.
Uniqueness
6-(Aminomethyl)-[1,1’-biphenyl]-3-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the biphenyl core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 250.71 g/mol
- CAS Number : 401573-78-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered drug metabolism and enhanced therapeutic efficacy.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activity Overview
The compound has demonstrated a range of biological activities:
Case Studies and Research Findings
-
Antitumor Studies
- A study conducted on the cytotoxic effects of the compound revealed significant activity against breast cancer cell lines. The compound demonstrated a dose-dependent response, indicating its potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
- Neuroprotective Potential
-
Antimicrobial Activity
- In vitro studies demonstrated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting potential for development as an antibacterial agent .
Q & A
Q. What are the optimal synthetic routes for 6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DoE) and statistical analysis to minimize trial-and-error approaches. For example, fractional factorial designs can screen critical parameters (e.g., temperature, solvent polarity, catalyst loading), while response surface methodology (RSM) refines optimal conditions . Computational tools, such as quantum chemical calculations, can predict reaction pathways and intermediates, reducing experimental iterations . For biphenyl derivatives, coupling reactions (e.g., Suzuki-Miyaura) are common, but protecting group strategies for the aminomethyl and carboxylic acid moieties must be carefully designed to avoid side reactions. HPLC purity validation (>98%) is essential at each step .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer: Multi-modal characterization is critical:
- HPLC/MS : Quantifies purity and detects byproducts (e.g., incomplete deprotection or hydrolysis). Use C18 columns with acidic mobile phases to resolve polar impurities .
- NMR : ¹H/¹³C NMR confirms biphenyl regiochemistry and hydrochloride salt formation. DMSO-d₆ as a solvent enhances aminomethyl proton visibility .
- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl to confirm molecular formula (e.g., C₁₅H₁₆ClNO₂) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?
- Methodological Answer: Contradictions in mechanistic pathways (e.g., competing nucleophilic attack vs. elimination) can be addressed via density functional theory (DFT) calculations. Transition state analysis identifies energy barriers, while solvent effect modeling (e.g., COSMO-RS) explains regioselectivity discrepancies. For example, simulations may reveal that polar aprotic solvents stabilize carbocation intermediates in Friedel-Crafts alkylation, aligning with experimental yields . Cross-validation with kinetic isotope effect (KIE) studies further validates computational predictions .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer: Variability arises from inhomogeneous mixing or inconsistent crystallization. Implement:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Seeding Techniques : Controlled addition of seed crystals during cooling crystallization ensures uniform particle size distribution .
- Robust DoE : Central composite designs identify critical process parameters (CPPs) affecting purity and yield, such as stirring rate or cooling gradient .
Q. How can the compound’s biological activity be systematically explored while accounting for its physicochemical limitations?
- Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation to address low aqueous solubility. Dynamic light scattering (DLS) confirms nanoparticle stability .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl ester prodrugs) to improve membrane permeability. Assess logP via shake-flask methods and correlate with cellular uptake .
- Target Engagement Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity to putative targets (e.g., enzymes with carboxylate-binding pockets) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental results in reaction yield?
- Methodological Answer:
- Sensitivity Analysis : Re-evaluate computational inputs (e.g., solvent dielectric constant, temperature gradients) using Monte Carlo simulations to assess error margins .
- Experimental Replication : Conduct triplicate runs under identical conditions to distinguish systemic errors (e.g., impurity in starting materials) from stochastic variability .
- Cross-Platform Validation : Compare DFT results with alternative methods (e.g., semi-empirical PM6) or experimental kinetics (e.g., stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
